N-[(2-propan-2-yloxan-3-yl)methyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide
Description
N-[(2-propan-2-yloxan-3-yl)methyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide is a synthetic organic compound characterized by its complex molecular structure, which includes a thiazole ring, a pyridine ring, and an oxane moiety
Properties
IUPAC Name |
N-[(2-propan-2-yloxan-3-yl)methyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-12(2)16-14(4-3-9-23-16)10-20-17(22)15-11-21-18(24-15)13-5-7-19-8-6-13/h5-8,11-12,14,16H,3-4,9-10H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMKIKWAFPHJLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(CCCO1)CNC(=O)C2=CN=C(S2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-propan-2-yloxan-3-yl)methyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under basic conditions.
Pyridine Ring Introduction: The pyridine ring is introduced via a nucleophilic substitution reaction where a pyridine derivative reacts with a suitable leaving group.
Oxane Moiety Attachment: The oxane moiety is attached through an alkylation reaction, where an oxane derivative reacts with a halomethyl intermediate.
Final Coupling: The final step involves coupling the thiazole and pyridine intermediates with the oxane moiety under controlled conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(2-propan-2-yloxan-3-yl)methyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine and thiazole rings, using reagents such as halogens or nucleophiles like amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or nucleophiles (e.g., amines, thiols) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(2-propan-2-yloxan-3-yl)methyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.
Pharmaceuticals: The compound is studied for its potential use in drug development, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of N-[(2-propan-2-yloxan-3-yl)methyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, blocking substrate access and inhibiting enzyme activity. Alternatively, it may interact with a receptor, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-propan-2-yloxan-3-yl)methyl]-2-pyridin-3-yl-1,3-thiazole-5-carboxamide
- N-[(2-propan-2-yloxan-3-yl)methyl]-2-pyridin-4-yl-1,3-thiazole-4-carboxamide
- N-[(2-propan-2-yloxan-3-yl)methyl]-2-pyridin-2-yl-1,3-thiazole-5-carboxamide
Uniqueness
N-[(2-propan-2-yloxan-3-yl)methyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a thiazole ring, pyridine ring, and oxane moiety allows for diverse interactions with biological targets, making it a versatile compound in scientific research.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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